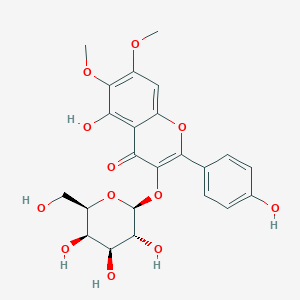
Eupalitin 3-galactoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betuletrin, also known as eupalitin-3-O-beta-D-galactopyranoside, is a flavonoid glycoside compound with the molecular formula C23H24O12. It is derived from various plant sources and is known for its diverse biological activities. The compound is characterized by its complex structure, which includes multiple hydroxyl groups and methoxy groups attached to a flavonoid backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Betuletrin can be synthesized through several chemical routes. One common method involves the glycosylation of eupalitin with galactose under acidic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of betuletrin often involves the extraction of the compound from plant materials. Techniques such as solvent extraction, Soxhlet extraction, and supercritical fluid extraction are commonly used. The extracted compound is then purified using chromatographic methods to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Betuletrin undergoes various chemical reactions, including:
Oxidation: Betuletrin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert betuletrin into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases to facilitate the reaction.
Major Products:
Wissenschaftliche Forschungsanwendungen
Betuletrin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties
Wirkmechanismus
The mechanism of action of betuletrin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Betuletrin scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Betuletrin induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway
Vergleich Mit ähnlichen Verbindungen
Betuletrin is often compared with other flavonoid glycosides such as:
Quercetin-3-O-galactoside: Similar antioxidant and anti-inflammatory properties.
Kaempferol-3-O-galactoside: Known for its anticancer and cardioprotective effects.
Myricetin-3-O-galactoside: Exhibits strong antioxidant and neuroprotective activities.
Uniqueness: Betuletrin stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H24O12 |
|---|---|
Molekulargewicht |
492.4 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O12/c1-31-12-7-11-14(16(27)21(12)32-2)17(28)22(20(33-11)9-3-5-10(25)6-4-9)35-23-19(30)18(29)15(26)13(8-24)34-23/h3-7,13,15,18-19,23-27,29-30H,8H2,1-2H3/t13-,15+,18+,19-,23+/m1/s1 |
InChI-Schlüssel |
FFRYQAOUWMJQCX-LTGKLFRMSA-N |
Isomerische SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


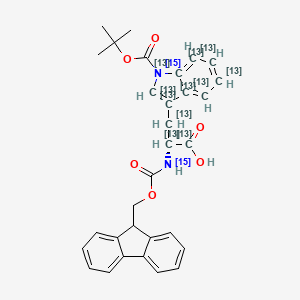
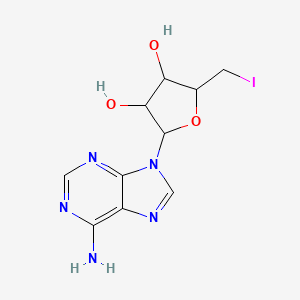
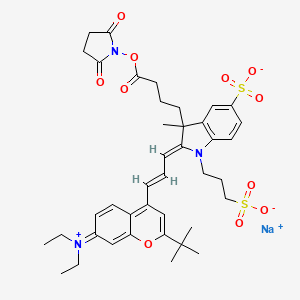
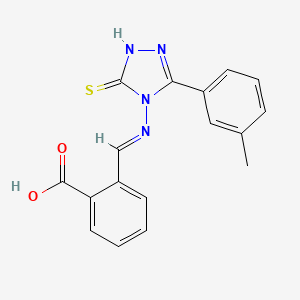
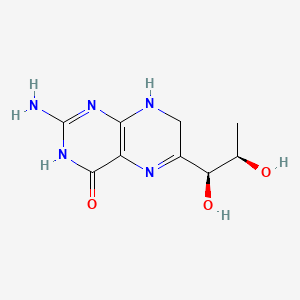

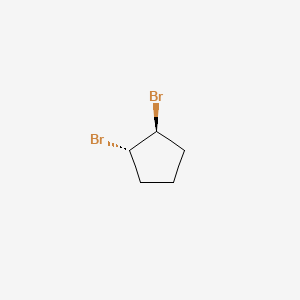
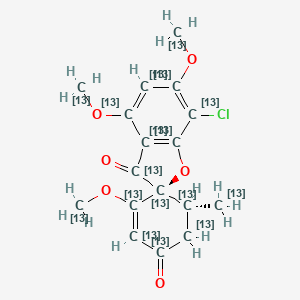

azolidine-2-carboxylic acid](/img/structure/B15088615.png)
![1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol;hydrochloride](/img/structure/B15088616.png)


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)
